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molecular formula C3H3F5 B1596561 1,1,1,2,3-Pentafluoropropane CAS No. 431-31-2

1,1,1,2,3-Pentafluoropropane

Cat. No. B1596561
M. Wt: 134.05 g/mol
InChI Key: ZDCWZRQSHBQRGN-UHFFFAOYSA-N
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Patent
US08486293B2

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1]C(F)(F)C(F)CF.[F:9][C:10]([F:16])([F:15])[C:11]([F:14])=[CH:12][F:13].FC(F)(F)C(F)(Cl)C(F)(Cl)Cl>>[FH:1].[F:9][C:10]([F:16])([F:15])[CH:11]([F:14])[CH2:12][F:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CF)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=CF)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=CF)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(Cl)(Cl)F)(Cl)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
F
Name
Type
product
Smiles
FC(C(CF)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08486293B2

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1]C(F)(F)C(F)CF.[F:9][C:10]([F:16])([F:15])[C:11]([F:14])=[CH:12][F:13].FC(F)(F)C(F)(Cl)C(F)(Cl)Cl>>[FH:1].[F:9][C:10]([F:16])([F:15])[CH:11]([F:14])[CH2:12][F:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CF)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=CF)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=CF)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(Cl)(Cl)F)(Cl)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
F
Name
Type
product
Smiles
FC(C(CF)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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